molecular formula C19H22FN3O3 B217196 5,6-Dihydroxy-1-(2-imidazolinyl)tetralin CAS No. 100449-07-8

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin

Número de catálogo: B217196
Número CAS: 100449-07-8
Peso molecular: 232.28 g/mol
Clave InChI: LYRNYBCBYWDTIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dihydroxy-1-(2-imidazolinyl)tetralin ( 100449-07-8) is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This tetralin derivative is characterized by a catechol moiety (5,6-dihydroxy groups) and an imidazoline ring system, which are key pharmacophores in various biologically active molecules. The compound is also known by several synonyms, including 2-(5,6-Dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline and A-54741 . While direct pharmacological data on this specific compound is limited in the public domain, its structure is closely related to a class of semi-rigid aminotetralins that are of significant interest in neuroscience research. Compounds with this structural motif have been investigated as rigid congeners of dopamine and are known to interact with adrenergic and dopaminergic receptor systems . For instance, research on similar 5,6-dihydroxy-2-aminotetralin derivatives has shown they can act as central α2-adrenoceptor agonists, leading to sympatho-inhibitory effects such as hypotension and bradycardia in animal models . The presence of the imidazoline group further suggests potential for activity at imidazoline receptor sites. This compound is provided for research purposes only, to facilitate studies in medicinal chemistry, neuropharmacology, and receptor characterization. It is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Número CAS

100449-07-8

Fórmula molecular

C19H22FN3O3

Peso molecular

232.28 g/mol

Nombre IUPAC

5-(4,5-dihydro-1H-imidazol-2-yl)-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C13H16N2O2/c16-11-5-4-8-9(12(11)17)2-1-3-10(8)13-14-6-7-15-13/h4-5,10,16-17H,1-3,6-7H2,(H,14,15)

Clave InChI

LYRNYBCBYWDTIF-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

SMILES canónico

C1CC(C2=C(C1)C(=C(C=C2)O)O)C3=NCCN3

Otros números CAS

108149-68-4

Sinónimos

2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline
2-(5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline, (S)-isomer
2-DTMI

Origen del producto

United States

Comparación Con Compuestos Similares

Key Derivatives with Improved Receptor Selectivity

Modifications to the tetralin ring of compound 1 have yielded derivatives with distinct receptor specificity:

Compound Structural Modification Receptor Selectivity Key Findings
1 (Parent compound) No modification Dual α1/α2 agonist High potency, low selectivity
7 (4,4-dimethyl) Addition of dimethyl groups at C4 α1-specific agonist Retains α1 activity; α2 activity abolished
2 (Chroman analog) Replacement of tetralin with chroman Enhanced α2 selectivity Reduced α1 activity; improved α2 agonism
  • Compound 7 : The addition of 4,4-dimethyl groups sterically hinders interactions with α2 receptors, eliminating α2 activity while preserving α1 agonism. This modification demonstrates the role of steric bulk in fine-tuning receptor engagement.
  • Compound 2 : Replacing the tetralin ring with a chroman scaffold alters the spatial orientation of the catechol and imidazolinyl groups, favoring α2 receptor binding. This highlights the importance of ring conformation in receptor discrimination.

Methoxy-Substituted Analogs

The derivative trans-5,6-dimethoxy-1-(2-imidazolinyl)-2-phenyltetralin hydrochloride () introduces methoxy groups at positions 5 and 6 and a phenyl group at position 2. Methoxy substitution reduces catechol-like hydrogen bonding, likely diminishing adrenergic receptor affinity compared to the parent compound.

Membrane Interaction and Toxicity Considerations

While compound 1 and its analogs are designed for receptor targeting, the unmodified tetralin structure (as a standalone molecule) exhibits membrane-disrupting properties. Tetralin partitions into lipid bilayers (partition coefficient ~1,100), causing membrane expansion, proton leakage, and respiratory enzyme inhibition in bacterial models . Derivatives like compound 7 (with dimethyl groups) may exhibit altered membrane interactions due to increased steric hindrance.

Broader Context of Imidazoline-Containing Compounds

Compounds such as [6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol () share the imidazoline moiety but differ in core structure and substituents.

Q & A

Q. Table 1. Example Synthesis Optimization (Factorial Design)

FactorLevel 1Level 2Response (Yield %)
Temperature (°C)8011062 vs. 78
Catalyst (mol%)51065 vs. 75
Reaction Time (h)61270 vs. 81
Based on factorial design principles and imidazole synthesis protocols .

Q. Table 2. Biological Assay Validation Metrics

Assay TypeCV (%)Z’-FactorReference Standard
Kinase Inhibition<100.7Staurosporine
Cytotoxicity<150.6Doxorubicin
CV = Coefficient of Variation. Thresholds from high-throughput screening guidelines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.